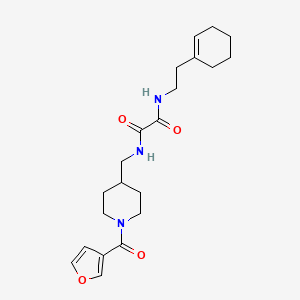
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted dimethylphenyl group and a formylphenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide typically involves a multi-step process:
Bromination: The starting material, 4,5-dimethylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-4,5-dimethylphenol.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as paraformaldehyde in the presence of an acid catalyst to obtain 2-bromo-4,5-dimethyl-4-formylphenol.
Acetylation: The formylated compound is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formylphenoxy)acetyl chloride.
Amidation: Finally, the acetyl chloride derivative is treated with an amine, such as 2-bromo-4,5-dimethylaniline, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-(2-bromo-4,5-dimethylphenyl)acetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-(2-bromo-4,5-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromo groups can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a formyl group.
N-(2-bromo-4,5-dimethylphenyl)-2-(4-carboxyphenoxy)acetamide: Similar structure but with a carboxy group instead of a formyl group.
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of both a bromo-substituted dimethylphenyl group and a formylphenoxy group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(4-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-7-15(18)16(8-12(11)2)19-17(21)10-22-14-5-3-13(9-20)4-6-14/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKMTKHALCVLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-CHLOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2804930.png)
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)
![3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide](/img/structure/B2804933.png)
![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)
![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
![2-({1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2804942.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)


![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2804950.png)
![5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2804952.png)
